![molecular formula C12H11NO2S B140869 2-[4-(Thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-32-0](/img/structure/B140869.png)
2-[4-(Thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Thiazol-2-yl)phenyl]propionic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammation and immune responses.
Wirkmechanismus
2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid binds to the ATP-binding site of IKKβ, which is a kinase that phosphorylates IκBα, and prevents its activation. This results in the accumulation of IκBα and the inhibition of NF-κB activation.
Biochemische Und Physiologische Effekte
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking NF-κB activation. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid also enhances the anti-tumor activity of chemotherapy drugs by inhibiting NF-κB activation in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Thiazol-2-yl)phenyl]propionic Acid is a potent and selective inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool for scientific research. However, 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has a relatively short half-life in vivo, which limits its use in long-term experiments.
Zukünftige Richtungen
For the use of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in scientific research include studying the role of NF-κB in other biological processes, developing more potent and selective inhibitors, and using 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in combination with other drugs.
Synthesemethoden
The synthesis of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid involves the condensation of 2-bromo-4-(thiazol-2-yl)phenylboronic acid with 2-bromo propionic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain 2-[4-(Thiazol-2-yl)phenyl]propionic Acid. The yield of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid can be improved by optimizing the reaction conditions, such as the reaction temperature and solvent.
Wissenschaftliche Forschungsanwendungen
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research to study the role of NF-κB in various biological processes, such as inflammation, immune response, and cancer. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has also been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.
Eigenschaften
CAS-Nummer |
132483-32-0 |
|---|---|
Produktname |
2-[4-(Thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



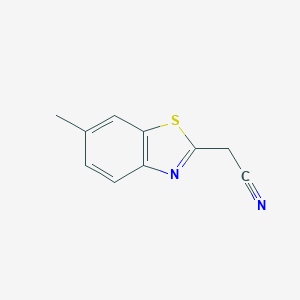
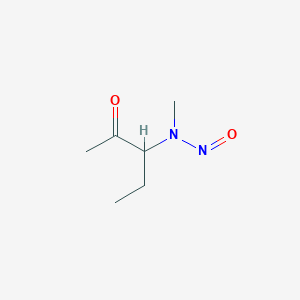
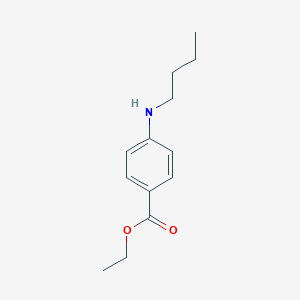
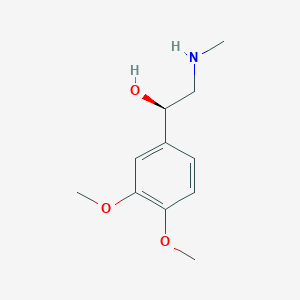
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
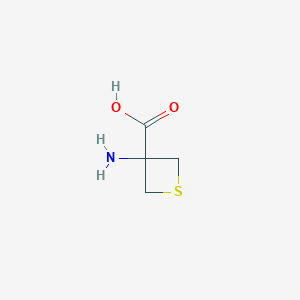
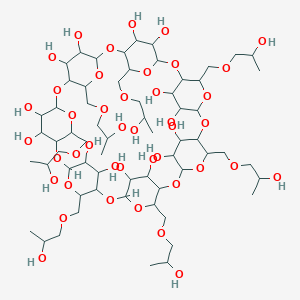
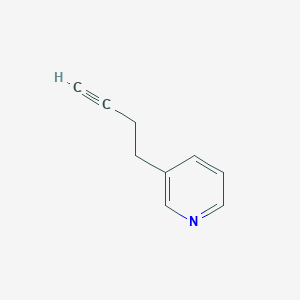
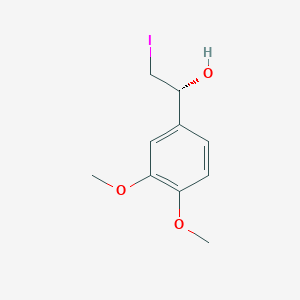
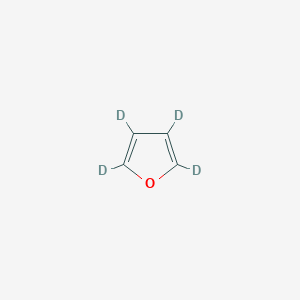
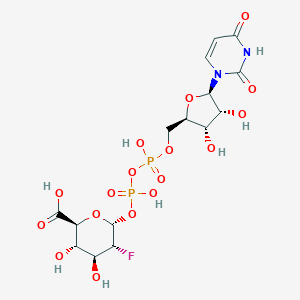
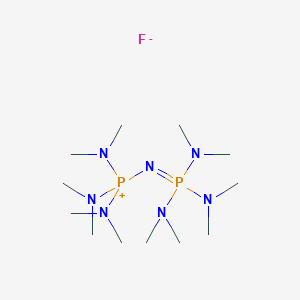
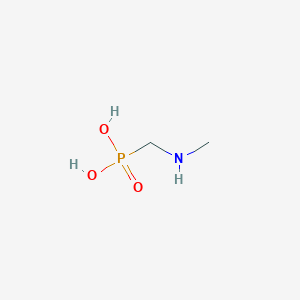
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)